molecular formula C15H22O3 B14242967 Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate CAS No. 374893-17-1

Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate

Cat. No.: B14242967
CAS No.: 374893-17-1
M. Wt: 250.33 g/mol
InChI Key: VBMIKQXDVCQWQK-UHFFFAOYSA-N
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Description

Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate: is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a propanoate group attached to a phenyl ring substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate typically involves esterification reactions. One common method is the reaction of 3-{2-[(propan-2-yl)oxy]phenyl}propanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines for the formation of amides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or alcohols.

Scientific Research Applications

Chemistry: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.

Medicine: The compound’s derivatives may possess pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.

Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the production of flavoring agents.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate involves its interaction with specific molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s metabolism and its subsequent biological effects.

Comparison with Similar Compounds

  • Ethyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
  • Methyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate
  • Butyl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate

Comparison: Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate is unique due to its specific ester group and the presence of a propan-2-yl substituent on the phenyl ring. This structural feature imparts distinct physicochemical properties, such as solubility and volatility, which can influence its applications in various fields. Compared to its similar compounds, it may exhibit different reactivity and stability under various conditions.

Properties

CAS No.

374893-17-1

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

propan-2-yl 3-(2-propan-2-yloxyphenyl)propanoate

InChI

InChI=1S/C15H22O3/c1-11(2)17-14-8-6-5-7-13(14)9-10-15(16)18-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

VBMIKQXDVCQWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1CCC(=O)OC(C)C

Origin of Product

United States

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